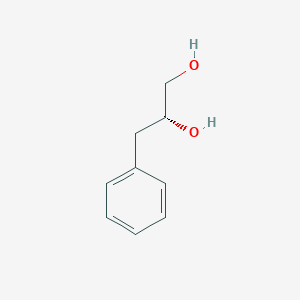

(R)-3-phenylpropane-1,2-diol

Description

Significance of Chiral 1,2-Diols in Contemporary Organic Synthesis

Chiral 1,2-diols, also known as vicinal diols, are a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms. Their importance in modern organic synthesis is multifaceted, stemming from their versatile reactivity and the stereochemical information embedded within their structure. alfachemic.comnih.gov

Role as Versatile Chiral Building Blocks and Synthetic Intermediates

Optically pure 1,2-diols are considered privileged structural motifs, frequently found in natural products and pharmaceuticals. researchgate.netnih.gov Their value as chiral building blocks lies in the fact that the two hydroxyl groups can be selectively modified or transformed into other functional groups, allowing for the construction of more complex chiral molecules. This makes them key intermediates in the synthesis of a wide array of valuable compounds. researchgate.net For instance, (R)-3-phenylpropane-1,2-diol serves as a precursor in the synthesis of various organic compounds and has been utilized in the creation of lipid-like delivery molecules for therapeutic applications.

The strategic use of chiral 1,2-diols allows chemists to introduce specific stereocenters into a target molecule, which is crucial for its biological activity. The synthesis of these diols can be achieved through various methods, including the asymmetric dihydroxylation of alkenes, the ring-opening of epoxides, and the reduction of α-hydroxy ketones. alfachemic.comnih.govnih.gov

Application in Asymmetric Catalysis as Chiral Ligands and Auxiliaries

Chiral 1,2-diols are frequently employed as precursors for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. researchgate.netalfachemic.com These ligands can coordinate with metal centers to form chiral catalysts that can induce enantioselectivity in a wide range of chemical reactions, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. alfachemic.comdicle.edu.tr The diol structure provides a rigid and well-defined chiral environment around the metal center, which is essential for effective stereochemical control.

Furthermore, chiral diols can function as chiral auxiliaries. In this role, the diol is temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered, having imparted its chirality to the product.

Relevance in Fine Chemical Synthesis and Specialty Chemicals

The synthesis of fine chemicals and specialty chemicals often requires the production of a single, specific enantiomer of a compound. Chiral 1,2-diols are instrumental in achieving this goal. alfachemic.com Their application in the synthesis of pharmaceuticals is particularly noteworthy, as the therapeutic effect of a drug is often associated with a specific stereoisomer, while the other may be inactive or even harmful. researchgate.net

The production of optically pure 1,2-diols is a key focus in industrial biocatalysis, where enzymes are used to perform highly selective transformations. acs.org This approach offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds for the fine chemical industry.

Stereochemical Purity and Enantiomeric Control of this compound

The utility of this compound in advanced chemical synthesis is directly linked to its stereochemical purity. Achieving a high enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, is critical for its applications. Several methods have been developed to synthesize this compound with high stereocontrol.

One common strategy is the asymmetric reduction of a corresponding prochiral ketone. For example, the use of chiral catalysts, such as Ru(II)-BINAP complexes, in the hydrogenation of α,β-unsaturated ketones can yield this compound with high enantiomeric excess. smolecule.com Another approach involves the kinetic resolution of a racemic mixture of 3-phenylpropane-1,2-diol (B3048499). This can be accomplished using enzymes, such as lipases, that selectively react with one enantiomer, leaving the other enriched. researchgate.net

Biocatalytic methods have proven to be particularly effective for producing highly pure this compound. For instance, recombinant Escherichia coli cells expressing specific enzymes have been used to synthesize 1-phenylpropane-1,2-diol (B147034) with greater than 99% enantiomeric excess. smolecule.com These enzymatic methods often offer superior selectivity and operate under milder conditions compared to traditional chemical synthesis.

Below is a table summarizing some of the methods used for the synthesis of enantiomerically enriched 3-phenylpropane-1,2-diol, highlighting the achieved enantiomeric excess.

| Synthetic Method | Catalyst/Enzyme | Achieved Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ru(II)-BINAP complex | 98% | smolecule.com |

| Kinetic Resolution | Chiral quaternary ammonium (B1175870) phase-transfer catalyst | 81% | smolecule.com |

| Whole-Cell Biocatalysis | Recombinant E. coli with carboligase and oxidoreductase | >99% | smolecule.com |

| Enzymatic Reduction | Alcohol dehydrogenase | Not specified | smolecule.com |

| Chemical Reduction | LiAlH₄ reduction of (S)-3-phenyllactic acid | 97% | |

| Epoxidation-Cleavage | Epoxidation of allylphenol derivatives followed by cleavage | Not specified |

The ability to control the stereochemistry during the synthesis of this compound is paramount. The specific three-dimensional arrangement of its atoms is what confers its unique properties and allows it to serve as a valuable chiral synthon in the construction of complex and biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-phenylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWQMXKQJVAWKI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449529 | |

| Record name | (R)-3-phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79299-22-2 | |

| Record name | (R)-3-phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-3-phenylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 Phenylpropane 1,2 Diol and Its Stereoisomers

Chemo-Enzymatic and Biocatalytic Synthesis Strategies

The convergence of chemical and enzymatic methodologies has given rise to powerful synthetic routes that leverage the high selectivity of enzymes and the broad applicability of chemical reactions. These strategies are particularly advantageous for the synthesis of optically pure compounds like (R)-3-phenylpropane-1,2-diol.

Asymmetric Bioreduction of Prochiral Precursors

A prominent biocatalytic approach for synthesizing chiral diols involves the asymmetric reduction of prochiral ketones. This method relies on the stereoselective action of enzymes, primarily alcohol dehydrogenases, to convert a non-chiral starting material into a specific enantiomer of the desired product.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net Their utility in asymmetric synthesis stems from their often-excellent stereoselectivity, enabling the production of chiral alcohols with high enantiomeric excess (ee). smolecule.com For the synthesis of this compound, ADHs are employed to reduce a prochiral α-hydroxy ketone precursor, such as 2-hydroxy-1-phenylpropan-1-one. acs.org

The stereochemical outcome of the reduction is dictated by the specific ADH used. For instance, ADHs with anti-Prelog stereopreference are capable of directly producing (R)-configured diols from prochiral ketones. smolecule.com An example is the use of Candida parapsilosis ADH (CpADH), which reduces 2-hydroxyacetophenone (B1195853) derivatives to the corresponding (S)-1-phenyl-1,2-ethanediol analogs with over 99% ee. smolecule.com Structural analyses of these enzymes reveal that their selectivity arises from the specific architecture of the substrate-binding pocket, which orients the ketone for hydride attack on a particular face. smolecule.com

The versatility of this approach is further demonstrated by the ability to produce all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) by combining different lyase and alcohol dehydrogenase enzymes. researchgate.net This modular approach allows for the targeted synthesis of a specific stereoisomer by selecting the appropriate enzyme combination. acs.orgresearchgate.net For example, a two-step biocatalytic cascade using whole cells expressing a carboligase and an oxidoreductase in a microaqueous system has been successfully employed to synthesize all four stereoisomers of 1-phenylpropane-1,2-diol with high product concentrations and stereoselectivities. acs.org

| Enzyme Combination | Precursor | Product Stereoisomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

| BAL and RADH | Benzaldehyde (B42025), Acetaldehyde | (1R,2R)-PPD | >99% | >99% | acs.org |

| BFDL461A and LbADH | Benzaldehyde, Acetaldehyde | (1S,2S)-PPD | >98% | >95% | acs.org |

A significant challenge in the industrial application of ADHs is the stoichiometric requirement for expensive nicotinamide (B372718) coenzymes like NADH or NADPH. uni-duesseldorf.de To overcome this limitation, various coenzyme regeneration systems have been developed to continuously replenish the active form of the coenzyme within the bioreactor. nih.govasm.orgresearchgate.net

One of the most common and effective methods is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol (B130326), is added to the reaction mixture. nih.govasm.orgresearchgate.net The ADH catalyzes the oxidation of the sacrificial alcohol to its corresponding ketone (e.g., acetone (B3395972) from isopropanol), which simultaneously reduces the oxidized coenzyme (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). nih.govasm.org This system is advantageous because acetone is easily removed from the reaction mixture. nih.govasm.orgresearchgate.net

Enzyme-coupled regeneration systems offer another elegant solution. In this approach, a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is used to regenerate the coenzyme. nih.gov For example, FDH catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD⁺ to NADH. This method is highly efficient as the byproduct, carbon dioxide, is easily removed.

Electrochemical methods for coenzyme regeneration are also gaining traction. mdpi.com These systems utilize an electrode to directly or indirectly reduce the oxidized coenzyme, offering a clean and controllable regeneration process. mdpi.com Mediators such as viologens can be used to facilitate electron transfer between the electrode and the coenzyme. mdpi.com

| Regeneration System | Description | Advantages | Disadvantages |

| Substrate-Coupled | A sacrificial substrate (e.g., isopropanol) is oxidized by the primary ADH to regenerate the coenzyme. nih.govasm.orgresearchgate.net | Simple, cost-effective, easily separable byproduct (acetone). nih.govasm.org | Requires a large excess of the sacrificial substrate, which can affect downstream processing. |

| Enzyme-Coupled | A second enzyme (e.g., formate dehydrogenase) is used to regenerate the coenzyme. nih.gov | High efficiency, byproduct (e.g., CO2) is easily removed. | Requires the addition of a second enzyme and its substrate. |

| Electrochemical | An electrode is used to directly or indirectly reduce the oxidized coenzyme. mdpi.com | Clean, controllable, avoids the use of sacrificial substrates. mdpi.com | Can be more complex to set up and may require mediators. mdpi.com |

Enzymatic Hydrolysis of Chiral Epoxides

Another powerful biocatalytic strategy for accessing chiral diols is the enzymatic hydrolysis of racemic epoxides. This method utilizes epoxide hydrolases (EHs), enzymes that catalyze the ring-opening of epoxides by the addition of water to yield vicinal diols. wur.nlrsc.org

Epoxide hydrolases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a racemic epoxide mixture, a process known as kinetic resolution. wur.nl This results in the formation of an enantioenriched diol and the unreacted, enantioenriched epoxide, both of which can be valuable chiral building blocks. wur.nl The hydrolysis typically proceeds via an SN2-type mechanism, leading to an inversion of configuration at the attacked carbon atom. nih.gov

For the synthesis of this compound, a suitable racemic epoxide precursor, such as benzyloxirane, can be subjected to hydrolysis by an epoxide hydrolase. nih.gov The enzyme selectively hydrolyzes the (S)-enantiomer of the epoxide, leading to the formation of this compound.

The regioselectivity of the enzymatic ring-opening is also a critical factor. wur.nl Attack at the less sterically hindered carbon of the epoxide results in retention of configuration at the chiral center, while attack at the more substituted carbon leads to inversion. wur.nl

While kinetic resolution is a widely used technique, it is inherently limited to a maximum theoretical yield of 50% for the desired product. To overcome this limitation, stereoconvergent and stereodivergent strategies have been developed.

Stereoconvergent synthesis aims to convert a racemic starting material into a single stereoisomeric product in a theoretical yield of 100%. In the context of epoxide hydrolysis, this can be achieved if the enzyme can catalyze the hydrolysis of both enantiomers of the racemic epoxide to the same diol enantiomer. This often involves a change in the regioselectivity of the enzyme for each epoxide enantiomer. nih.gov For example, engineered variants of potato epoxide hydrolase (StEH1) have shown the ability to enrich (2R)-3-phenylpropane-1,2-diol from racemic benzyloxirane, not just through enhanced enantioselectivity, but also by altering the regioselectivity of the ring-opening of the (S)-epoxide. nih.gov

Stereodivergent synthesis , on the other hand, allows for the selective formation of any of the possible stereoisomers of the product from a single starting material by using different catalysts or reaction conditions. nih.govresearchgate.net In the context of 1-phenylpropane-1,2-diol synthesis, the combination of a styrene (B11656) monooxygenase with stereocomplementary epoxide hydrolases can be used to produce different stereoisomers of the diol from an achiral starting material like trans- or cis-β-methylstyrene. d-nb.info This approach provides access to a wider range of chiral diols. d-nb.info

Multi-Enzymatic Cascade Reactions for Phenylpropanediol Stereoisomers

Multi-enzyme cascade reactions offer an elegant and efficient approach for synthesizing complex molecules like phenylpropanediol stereoisomers from simple precursors in a single reaction vessel. This one-pot strategy minimizes intermediate purification steps, reduces waste, and can overcome thermodynamic limitations, leading to high yields and stereoselectivity. nih.gov

Combination of Carboligases and Oxidoreductases

A prominent strategy for the stereoselective synthesis of phenylpropanediol isomers involves the combination of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligases and nicotinamide-dependent alcohol dehydrogenases (ADHs), which function as oxidoreductases. uni-duesseldorf.deresearchgate.net The cascade typically begins with a carboligation step where a carboligase, such as benzaldehyde lyase (BAL) or benzoylformate decarboxylase (BFD), catalyzes the C-C bond formation between two aldehydes, for instance, benzaldehyde and acetaldehyde. This reaction produces an α-hydroxy ketone intermediate, such as (R)-2-hydroxy-1-phenylpropan-1-one. rsc.org

In the subsequent step, a stereoselective oxidoreductase reduces the ketone group of the intermediate to a hydroxyl group, yielding the vicinal diol. The stereochemical outcome of the final product is determined by the specific combination of the carboligase and the oxidoreductase used. researchgate.net For example, the combination of BAL from Pseudomonas fluorescens and an ADH from Ralstonia sp. (RADH) produces (1R,2R)-1-phenylpropane-1,2-diol. rsc.orgsci-hub.st Conversely, a three-enzyme cascade employing BFD, an alcohol dehydrogenase from Lactobacillus brevis (LbADH), and a formate dehydrogenase (FDH) for cofactor regeneration, yields the (1S,2S)-1-phenylpropane-1,2-diol. researchgate.netresearchgate.net

By systematically pairing stereocomplementary enzymes, all four possible stereoisomers of 1-phenylpropane-1,2-diol can be synthesized. researchgate.netacs.org Research has demonstrated the successful modular combination of two carboligases (BAL and a BFD variant) and two alcohol dehydrogenases (RADH and LbADH) to flexibly produce each of the four stereoisomers. acs.org

Table 1: Enzyme Combinations for the Synthesis of 1-Phenylpropane-1,2-diol (PPD) Stereoisomers

| Target Stereoisomer | Carboligation Enzyme | Oxidoreduction Enzyme | Starting Materials | Reference |

|---|---|---|---|---|

| (1R,2R)-PPD | Benzaldehyde Lyase (BAL) | Alcohol Dehydrogenase from Ralstonia sp. (RADH) | Benzaldehyde, Acetaldehyde | rsc.org |

| (1S,2S)-PPD | Benzoylformate Decarboxylase (BFD) | Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | Benzaldehyde, Acetaldehyde | researchgate.net |

| (1S,2R)-PPD | BFD variant (BFDL461A) | Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | Benzaldehyde, Acetaldehyde | acs.org |

Sequential Biotransformations in Organic and Microaqueous Solvent Systems

To enhance the efficiency of multi-enzymatic cascades, particularly when dealing with hydrophobic substrates like benzaldehyde, reactions are often conducted in non-conventional media such as organic or microaqueous systems. acs.org These systems can accommodate significantly higher substrate concentrations compared to purely aqueous environments, thereby boosting productivity. rsc.orgacs.org

Lyophilized whole-cell biocatalysts are particularly well-suited for these conditions, as they encapsulate the necessary enzymes and cofactors, circumventing costly enzyme purification and avoiding stability issues in organic solvents. rsc.orgsmolecule.com A landmark two-step biocatalytic cascade using recombinant E. coli cells expressing a carboligase and an oxidoreductase in a microaqueous methyl tert-butyl ether (MTBE) system achieved an exceptional space-time yield of 327 g L⁻¹ d⁻¹ for (1R,2R)-1-phenylpropane-1,2-diol with over 99% enantiomeric and diastereomeric excess. rsc.orgsmolecule.com

These biotransformations can be performed sequentially in one pot. The first reaction, carboligation, is allowed to proceed to completion before the conditions are adjusted and the second catalyst (the oxidoreductase-expressing cells) is added for the reduction step. rsc.org This sequential approach has been shown to be highly productive. rsc.org In a scalable process, all four stereoisomers of 1-phenylpropane-1,2-diol were successfully synthesized at high concentrations (up to 63.8 g L⁻¹) and yields (up to 98%) by applying this whole-cell, microaqueous reaction concept. acs.org

Table 2: Performance of Sequential Biotransformations in Microaqueous Systems

| Product Stereoisomer | Catalyst System | Solvent System | Product Concentration | Space-Time-Yield (STY) | Reference |

|---|---|---|---|---|---|

| (1R,2R)-PPD | Whole cells (BAL + RADH) | MTBE/Buffer | >440 mM (~67 g L⁻¹) | 327 g L⁻¹ d⁻¹ | rsc.org |

| (1S,2R)-PPD | Whole cells (BFD variant + LbADH) | MTBE/Buffer | 420 mM (63.8 g L⁻¹) | >70 g L⁻¹ d⁻¹ | acs.org |

Asymmetric Chemical Synthesis Pathways

Alongside biocatalytic methods, asymmetric chemical synthesis provides powerful and versatile routes to enantiomerically enriched this compound and its related isomers. These pathways often rely on chiral catalysts to control the stereochemical outcome of the reaction.

Enantioselective Catalytic Reactions

A highly effective strategy for creating chiral 1,2-diols involves the transition metal-catalyzed asymmetric diboration of alkenes. nih.govsioc-journal.cn In this process, a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), is added across the double bond of an alkene in the presence of a chiral transition metal catalyst. The resulting 1,2-bis(boronate) ester is then oxidized (e.g., with hydrogen peroxide) to afford the corresponding chiral 1,2-diol. nih.gov

Platinum-catalyzed enantioselective diboration of terminal alkenes has been demonstrated as a practical and economical method. Using a readily available chiral phosphonite ligand with as little as 1 mol% of the platinum catalyst, various terminal alkenes can be converted to their corresponding chiral diols in good yields and with excellent enantioselectivity. nih.gov Rhodium catalysts, in conjunction with chiral ligands like Quinap, have also been employed for the enantioselective diboration of alkenes, although this can sometimes be a more expensive option. nih.govorganic-chemistry.org Palladium catalysts are also effective, particularly in the asymmetric diboration of allenes, which creates chiral tertiary boronic esters. acs.orgrsc.org

Table 3: Examples of Transition Metal-Catalyzed Asymmetric Diboration for Diol Synthesis

| Metal Catalyst | Chiral Ligand Type | Alkene Substrate | Key Features | Reference |

|---|---|---|---|---|

| Platinum (Pt) | Phosphonite | Terminal Alkenes | Economical, low catalyst loading (1 mol%), high enantioselectivity. | nih.gov |

| Rhodium (Rh) | Quinap | Simple Alkenes | Provides enantioenriched 1,2-diols after oxidation. | organic-chemistry.org |

The direct dihydroxylation of alkenes is a fundamental transformation for synthesizing 1,2-diols. For stereocontrol, the Sharpless Asymmetric Dihydroxylation is a benchmark method, typically employing osmium tetroxide (OsO₄) as the catalyst in combination with a chiral ligand. thieme-connect.comlibretexts.org Due to the toxicity and expense of osmium, it is used in catalytic amounts along with a stoichiometric co-oxidant to regenerate the catalyst. libretexts.org

A practical and efficient protocol utilizes sodium hypochlorite (B82951) (bleach) as the terminal oxidant in an osmium-catalyzed reaction. thieme-connect.com By performing the reaction at 0°C in the presence of chiral dihydroquinine or dihydroquinidine-derived ligands (Sharpless ligands), a variety of aromatic and aliphatic olefins can be converted to their corresponding cis-1,2-diols with good to excellent chemo- and enantioselectivity. thieme-connect.com For example, the dihydroxylation of α-methylstyrene (2-phenylpropene) using this method yielded 2-phenylpropane-1,2-diol with high yield (98%) and high enantiomeric excess (94% ee). thieme-connect.com This demonstrates a powerful chemical route to access chiral diols like the stereoisomers of 3-phenylpropane-1,2-diol (B3048499), starting from the corresponding allylbenzene.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylpropane-1,2-diol (PPD) |

| (1R,2R)-1-phenylpropane-1,2-diol |

| (1S,2S)-1-phenylpropane-1,2-diol |

| (1S,2R)-1-phenylpropane-1,2-diol |

| (1R,2S)-1-phenylpropane-1,2-diol |

| Benzaldehyde |

| Acetaldehyde |

| (R)-2-hydroxy-1-phenylpropan-1-one |

| (R)-Norephedrine |

| (R)-3-phenyl-1,2-propanediol |

| Bis(pinacolato)diboron (B₂(pin)₂) |

| Osmium tetroxide (OsO₄) |

| Sodium hypochlorite |

| α-methylstyrene (2-phenylpropene) |

| 2-phenylpropane-1,2-diol |

| Allylbenzene |

| Methyl tert-butyl ether (MTBE) |

| Pyruvate |

| (1R)-phenylacetylcarbinol |

| (1R, 2S)-norephedrine |

| (1R, 2R)-norpseudoephedrine |

| Tetrahydroisoquinolines |

| (S)-mandelic amide |

| (S)-mandelic acid |

| 2-butyl-2-octenal |

| 2-butyl-1-octanol |

| Cyclohexane-1,2-diols |

| Styrene |

| (S)-phenylethanolamines |

| (S)-phenylglycines |

| p-xylene |

| Terephthalic acid |

| (R)-α-methylbenzylamines |

| 3-hydroxybenzaldehyde |

| (R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one |

| (1S,3S,4R)-1-benzyl-3-methyl-1,2,3,4-THIQ-4,6-diol |

| Adenosine |

| Guanosine |

Strategies for Enantiomerically Enriched Diol Synthesis

The synthesis of enantiomerically pure vicinal diols, such as this compound, is of significant interest due to their role as versatile chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. acsgcipr.org A variety of advanced stereoselective methodologies have been developed to access these compounds with high levels of enantiomeric purity. These strategies can be broadly categorized into asymmetric catalysis, biocatalysis, and the use of chiral starting materials.

Asymmetric Dihydroxylation of Alkenes

One of the most direct and widely utilized methods for the synthesis of chiral cis-diols is the asymmetric dihydroxylation (AD) of alkenes. acsgcipr.org The Sharpless asymmetric dihydroxylation, in particular, provides a reliable route to this compound from the corresponding alkene, allylbenzene. wikipedia.org This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids. wikipedia.org

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. To obtain the (R)-diol from allylbenzene, the ligand dihydroquinine (DHQ), typically as part of a pre-packaged mixture known as AD-mix-α, is used. The reaction proceeds via a [3+2] cycloaddition of the osmium-ligand complex to the double bond, followed by hydrolysis to release the diol. wikipedia.org This methodology is known for its high enantioselectivity and broad substrate scope, making it a cornerstone in asymmetric synthesis. acsgcipr.orgwikipedia.org

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral ketones is another powerful strategy for producing chiral alcohols. For the synthesis of this compound, this typically involves the hydrogenation of an α-hydroxy ketone precursor. Ruthenium(II) complexes containing chiral diphosphine ligands, such as BINAP, have proven to be exceptionally effective for this transformation. smolecule.com

The [RuCl₂(BINAP)(dpen)] system (where dpen is 1,2-diphenylethylenediamine) can reduce 3-phenyl-2-oxo-propionic acid derivatives to this compound with excellent enantiomeric excess (ee) of up to 98% under hydrogen pressure. smolecule.com The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where the substrate coordinates to the ruthenium center and hydrogen is delivered with high stereocontrol. smolecule.com The efficiency and selectivity of these catalysts can be fine-tuned by modifying the structure of the ancillary ligands. smolecule.com

Table 1: Performance of Ru(II) Catalysts in Asymmetric Hydrogenation

This table summarizes the effectiveness of different Ru(II)-based ligand systems in the asymmetric hydrogenation to produce chiral diols, showcasing the impact of ligand modification on enantioselectivity and catalyst activity.

| Ligand System | ee (%) | TOF (h⁻¹) |

|---|---|---|

| BINAP/dpen | 98 | 4500 |

| BINAP/TsDPEN | 95 | 3800 |

| Phanephos/NH₄PF₆ | 89 | 2100 |

Data sourced from a study on chemocatalytic strategies. smolecule.com

Biocatalytic Approaches

Biocatalysis has emerged as a potent and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. The use of whole-cell catalysts or isolated enzymes offers remarkable stereoselectivity under mild reaction conditions. researchgate.net

A notable biocatalytic strategy involves a two-step cascade reaction starting from inexpensive aldehydes like benzaldehyde and acetaldehyde. researchgate.netacs.org By combining the action of a carboligase and a stereoselective alcohol dehydrogenase (ADH), all four stereoisomers of 1-phenylpropane-1,2-diol can be produced. acs.org For instance, a landmark study utilized recombinant Escherichia coli cells expressing these enzymes in a microaqueous system to achieve outstanding product concentrations (up to 63.8 g L⁻¹) and stereoselectivities (>99% ee and de). smolecule.comacs.org The microaqueous environment enhances the solubility of hydrophobic substrates while maintaining enzyme stability. smolecule.comacs.org

The modular combination of different enzymes allows for flexible synthesis of the desired stereoisomer. For example:

Benzaldehyde formoin lyase (BFDL) and Lactobacillus brevis ADH (LbADH) can be used to produce (1S,2S)-PPD. acs.org

Benzoylformate decarboxylase (BFD) and a different reductase can yield other stereoisomers.

Table 2: Biocatalytic Synthesis of 1-Phenylpropane-1,2-diol (PPD) Stereoisomers

This table details the flexible, modular synthesis of all four stereoisomers of PPD using different combinations of whole-cell biocatalysts, achieving high yields and excellent stereoselectivities.

| Target Isomer | Carboligase | Oxidoreductase | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| (1S,2S)-PPD | BFDL461A | LbADH | 91 | >98% de, >99% ee |

| (1R,2R)-PPD | BAL | RADH | 91 | >98% de, >99% ee |

| (1S,2R)-PPD | BFDL461A | RADH | 98 | >90% de, >99% ee |

| (1R,2S)-PPD | BAL | LbADH | 96 | >99% de, >99% ee |

Data sourced from a study on stereoselective two-step biocatalysis. acs.org

Kinetic Resolution

Kinetic resolution is a widely applied technique for separating a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.

Hydrolytic Kinetic Resolution (HKR): This technique is particularly effective for resolving racemic terminal epoxides. Using a chiral (salen)Co(III) complex as a catalyst, one enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer of the epoxide unreacted. google.com This approach allows for the concurrent production of both the enantioenriched diol and the chiral epoxide, which is also a valuable synthetic intermediate. google.com

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. For example, Candida antarctica lipase (B570770) B (CALB) can be used to selectively acylate the (S)-enantiomer of 3-phenylpropane-1,2-diol, allowing the unreacted (R)-enantiomer to be isolated with high enantiomeric purity. A limitation of conventional kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. This can be overcome by Dynamic Kinetic Resolution (DKR), which integrates the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially achieving a theoretical yield of 100%. smolecule.com

Mechanistic Investigations of Biocatalytic Transformations Involving R 3 Phenylpropane 1,2 Diol

Enzyme Kinetics and Substrate Specificity Studies

Enzymatic studies provide deep insights into the catalytic efficiency and selectivity of biocatalysts. For alcohol dehydrogenases (ADHs) and epoxide hydrolases (EHs), kinetic characterization reveals their potential for the stereoselective synthesis and modification of chiral diols like (R)-3-phenylpropane-1,2-diol.

Kinetic Characterization of Alcohol Dehydrogenases (e.g., FucO, ADH-A, LbADH, GDH)

Alcohol dehydrogenases are a diverse group of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Their regiospecificity (preference for primary vs. secondary alcohols) and enantioselectivity are key determinants of their synthetic utility.

The selectivity of an ADH determines which hydroxyl group of a diol is oxidized and with what stereochemical preference.

Escherichia coli FucO: The (S)-1,2-propanediol oxidoreductase, FucO, is an iron-dependent group-III ADH involved in the catabolism of L-fucose. researchgate.netnih.gov It is strictly regiospecific for the oxidation of primary alcohols and exhibits high enantioselectivity, strongly preferring the (S)-enantiomer of 1,2-propanediol. researchgate.netdiva-portal.orgdiva-portal.org Wild-type FucO is specialized for small aliphatic substrates and shows virtually no activity towards bulkier, aryl-substituted compounds such as 3-phenylpropane-1,2-diol (B3048499). researchgate.netdiva-portal.org However, through directed evolution, FucO variants have been engineered that are active with (S)-3-phenylpropane-1,2-diol, the enantiomer of the subject compound. diva-portal.orgnih.gov This was achieved by mutations in the active site, such as L259V, which expanded the substrate-binding pocket to accommodate the larger phenyl group. nih.gov

Rhodococcus ruber ADH-A: In contrast to FucO, ADH-'A' from Rhodococcus ruber is regiospecific for secondary alcohols and is known for its ability to process a wide variety of bulky substrates, including aryl-substituted compounds. diva-portal.orgdiva-portal.org Its structure reveals features that contribute to its remarkable tolerance of organic co-solvents, making it a robust biocatalyst. rsc.orgresearchgate.net ADH-A is an effective catalyst for the oxidation of aryl-substituted secondary alcohols, suggesting its utility would be in the specific oxidation of the C2-hydroxyl group of 3-phenylpropane-1,2-diol. diva-portal.org

Lactobacillus brevis ADH (LbADH): LbADH is a versatile, NADP(H)-dependent ADH that displays "anti-Prelog" stereopreference, meaning it typically reduces prochiral ketones to the corresponding (R)-alcohols with high enantiomeric excess (>99%). mdpi.comrsc.orgnih.gov Its substrate scope is broad, encompassing various alkyl and aryl ketones, particularly those with one small and one bulky substituent. rsc.orgnih.gov This makes LbADH an ideal candidate for the asymmetric reduction of a precursor like 1-phenyl-2-hydroxypropanone to produce this compound. Efficient cofactor regeneration systems, often using 2-propanol, enhance its practical application. nih.govsmolecule.com

Glycerol (B35011) Dehydrogenase (GDH): GDH is a metal-dependent enzyme that initiates the oxidative pathway of glycerol metabolism. nih.gov While its primary substrate is glycerol, some GDHs can act on other polyols, including 1,2-propanediol and ethylene (B1197577) glycol. asm.org The enzyme from Bacillus stearothermophilus shows a preference for substrates with hydroxyl groups on adjacent carbons. However, detailed kinetic data regarding its specific activity and selectivity towards aryl-substituted propanediols like this compound are not extensively documented.

Kinetic analyses quantify the efficiency of these enzymes and help identify rate-limiting steps in their catalytic cycles.

For FucO and ADH-A, detailed kinetic investigations using pre-steady-state methods, product inhibition studies, and kinetic isotope effects have pinpointed that the rate-limiting steps are often related to conformational changes or product release, rather than the chemical step of hydride transfer itself. diva-portal.orgdiva-portal.org For wild-type FucO, deuterium (B1214612) kinetic isotope effects on kcat and kcat/KM were found to be 1.9 and 4.2, respectively, indicating that hydride transfer is only partially rate-limiting. researchgate.net

Directed evolution of FucO not only broadened its substrate scope but also altered its kinetic properties. A key mutation, F254I, was found to weaken interactions with the coenzyme, increasing its dissociation rate and leading to a four-fold increase in the turnover number (kcat) with the native substrate, (S)-1,2-propanediol. nih.gov For the new substrate, (S)-3-phenylpropane-1,2-diol, evolved variants showed significant activity where the wild-type had none. nih.gov

For LbADH, kinetic studies often focus on the reduction of prochiral ketones. The enzyme generally displays lower K_M values (higher affinity) and lower kcat values for substrates with increasing carbon chain lengths. mdpi.com A study on a K71E variant of LbADH, identified through high-throughput screening, showed a ~16% lower K_M and a 17% higher V_max for the reduction of 2,5-hexanedione, demonstrating that mutations distant from the active site can still enhance catalytic properties. nih.gov

Table 1: Comparative Kinetic Properties of Selected Alcohol Dehydrogenases

| Enzyme | Native Substrate/Function | Regiospecificity | Enantioselectivity | Activity on Phenylpropanediols | Key Kinetic Feature |

| FucO (WT) | (S)-1,2-Propanediol | Primary OH | Prefers (S)-enantiomer researchgate.net | None on wild-type diva-portal.org | Rate limited by product release researchgate.net |

| FucO (Evolved) | Phenylacetaldehyde | Primary OH | (S)-selective | Active on (S)-3-phenylpropane-1,2-diol nih.gov | Active site enlarged for bulky substrates diva-portal.org |

| ADH-A | Secondary alcohols | Secondary OH | (S)-selective oxidation | Active on aryl-substituted sec-alcohols diva-portal.org | Tolerant to organic co-solvents rsc.org |

| LbADH | Ketone reduction | Carbonyl group | Produces (R)-alcohols ("anti-Prelog") rsc.org | Reduces phenyl-ketoalcohols nih.gov | Requires NADP(H) cofactor rsc.org |

| GDH | Glycerol | Primary/Secondary OH | Varies | Limited data available | Metal-dependent nih.gov |

Mechanistic Elucidation of Epoxide Hydrolases (e.g., StEH1)

Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This reaction is a key route for producing chiral diols from prochiral epoxides. The epoxide hydrolase from potato, Solanum tuberosum (StEH1), has been a model system for understanding this transformation, particularly in the context of producing 1-phenylpropane-1,2-diol (B147034) from trans-methylstyrene oxide. nih.govnih.govlu.se

The stereochemical outcome of epoxide hydrolysis by StEH1 is highly dependent on the stereochemistry of the epoxide substrate. Kinetic and product analysis of the hydrolysis of trans-methylstyrene oxide (tMSO) has revealed a complex reaction pathway. nih.govnih.gov

Hydrolysis of the (S,S)-tMSO enantiomer by StEH1 yields exclusively the (1R,2S)-1-phenylpropane-1,2-diol . nih.govnih.gov

In contrast, hydrolysis of the (R,R)-tMSO enantiomer results in a mixture of product enantiomers. nih.govnih.gov

This observation was explained by developing a branched reaction flux model based on pre-steady-state and steady-state kinetic data. nih.govlu.seresearchgate.net The model proposes that for both epoxide enantiomers, the reaction can proceed through two parallel pathways, corresponding to the nucleophilic attack of an active site aspartate residue on either of the two epoxide carbons.

With the (R,R)-epoxide, ring-opening can occur at either carbon atom, and both resulting alkyl-enzyme intermediates are hydrolyzed with similar energy barriers, leading to a mixture of diol products. nih.govnih.gov However, with the (S,S)-epoxide, while the initial nucleophilic attack can also form two different covalent intermediates, only the one leading to the (1R,2S)-diol (the pro-(R,S) alkylenzyme) is efficiently hydrolyzed. nih.govnih.gov The alternative pathway is kinetically disfavored, resulting in the formation of a single, enantiomerically pure diol product. nih.gov

Table 2: Stereochemical Outcome of trans-Methylstyrene Oxide Hydrolysis by StEH1

| Substrate Enantiomer | Product(s) | Mechanistic Explanation | Reference |

| (S,S)-trans-methylstyrene oxide | (1R,2S)-1-phenylpropane-1,2-diol (exclusive) | Only one of two possible alkyl-enzyme intermediates is amenable to hydrolysis. | nih.govnih.gov |

| (R,R)-trans-methylstyrene oxide | Mixture of diol enantiomers | Ring-opening occurs at either epoxide carbon with similar energy barriers for hydrolysis. | nih.govnih.gov |

The catalytic mechanism of StEH1 proceeds via a two-step S_N2 mechanism involving a covalent intermediate. nih.goviucr.org

Alkylation Step: The carboxylate of a nucleophilic aspartate residue (Asp105) attacks one of the epoxide carbons. This ring-opening is facilitated by two tyrosine residues (Tyr154 and Tyr235) that act as general acids, protonating the epoxide oxygen and stabilizing the resulting alkoxide intermediate through hydrogen bonding in an "oxyanion hole". nih.goviucr.orgslu.se This forms a covalent ester-linked alkyl-enzyme intermediate.

Hydrolysis Step: A water molecule, activated by a general base (His300), performs a nucleophilic attack on the carbonyl carbon of the ester intermediate. nih.govnih.gov This hydrolyzes the ester bond, releasing the diol product and regenerating the free enzyme. The reaction proceeds with an inversion of configuration at the carbon center that was attacked by Asp105. iucr.org

Mutagenesis studies have confirmed the critical roles of these residues. Mutation of Asp105, Tyr154, Tyr235, or His300 leads to a drastic decrease in enzymatic activity. nih.govnih.gov Further studies identified other key residues, such as Glu35, which helps to correctly position the catalytic water molecule and fine-tune the basicity of His300, and His104, which plays an electrostatic role in stabilizing the active site. acs.orgnih.govacs.org

Table 3: Key Active Site Residues in StEH1 and Their Functions

| Residue | Function | Mechanistic Role | Reference |

| Asp105 | Nucleophile | Attacks the epoxide carbon to form a covalent alkyl-enzyme intermediate. | nih.goviucr.org |

| Tyr154 & Tyr235 | Lewis Acids / Oxyanion Hole | Protonate the epoxide oxygen and stabilize the alkoxide intermediate. | nih.govslu.se |

| His300 | General Base | Activates a water molecule for the hydrolysis of the ester intermediate. | nih.govnih.govacs.org |

| Glu35 | Positioning/Modulation | Orients the catalytic water and modulates the pKa of His300. | acs.orgnih.gov |

| His104 | Electrostatic Stabilization | Provides charge balance in the active site. | acs.org |

Directed Evolution and Protein Engineering for Optimized Biocatalysts

The optimization of enzymes for specific industrial applications, such as the synthesis of chiral compounds like this compound, is a central goal of modern biocatalysis. Natural enzymes, while often highly selective, may not exhibit optimal activity, stability, or substrate specificity for non-natural substrates or industrial process conditions. mdpi.com To overcome these limitations, protein engineering techniques, broadly categorized into directed evolution and rational design, are employed to tailor enzyme properties. mdpi.comnih.gov Directed evolution mimics the process of natural selection in the laboratory, creating large libraries of enzyme variants that are screened for desired improvements without needing detailed structural knowledge. mdpi.com Conversely, rational design utilizes knowledge of an enzyme's structure, sequence, and catalytic mechanism to predict and introduce specific, beneficial mutations. frontiersin.org

Rational Design and Mutagenesis for Enhanced Activity and Selectivity

Rational and semi-rational design strategies have proven highly effective in re-engineering enzymes for the production of vicinal diols. mdpi.comfrontiersin.org These methods rely on identifying key amino acid residues in or near the enzyme's active site that influence substrate binding and catalysis. By introducing specific mutations using techniques like site-directed or iterative saturation mutagenesis, it is possible to significantly enhance catalytic activity and stereoselectivity. frontiersin.orgdiva-portal.org

A notable example involves the engineering of L-fuculose-1-phosphate aldolase (B8822740) (FucO), an alcohol dehydrogenase from Escherichia coli. The wild-type FucO is highly specific for small aliphatic substrates and shows negligible activity towards aryl-substituted compounds like 3-phenylpropane-1,2-diol. diva-portal.orgdiva-portal.org Through iterative saturation mutagenesis—a method where specific residues are systematically replaced with other amino acids—researchers successfully engineered FucO variants with newfound activity for (S)-3-phenylpropane-1,2-diol. diva-portal.org This demonstrates that rational mutagenesis can successfully introduce activity for a previously unaccepted substrate.

Another powerful example is the evolution of potato epoxide hydrolase (StEH1) for the kinetic resolution of racemic benzyloxirane to produce enantiomerically enriched (2R)-3-phenylpropane-1,2-diol. d-nb.infonih.gov Laboratory evolution of StEH1 generated variants with significantly altered enantio- and regioselectivity. d-nb.infodiva-portal.org While the wild-type enzyme displays modest selectivity, evolved mutants showed a marked increase in the production of the (R)-diol. d-nb.info This enhancement was attributed not only to improved enantioselectivity for the preferred epoxide enantiomer but also to shifts in the regioselectivity of the ring-opening reaction for the (S)-epoxide. d-nb.infonih.gov

| Enzyme | Original Substrate/Activity | Target Process | Engineering Strategy | Key Outcomes |

| FucO (Alcohol Dehydrogenase) | Small aliphatic 1,2-diols (e.g., S-1,2-propanediol) | Oxidation of (S)-3-phenylpropane-1,2-diol | Iterative Saturation Mutagenesis | Generated variants active with the previously unreactive aryl-substituted diol. diva-portal.orgdiva-portal.org |

| StEH1 (Epoxide Hydrolase) | Various epoxides with modest enantioselectivity | Enantioconvergent hydrolysis of racemic benzyloxirane | Directed Evolution | Increased enantiomeric excess of (2R)-3-phenylpropane-1,2-diol through changes in both enantio- and regioselectivity. d-nb.infonih.gov |

| Aspergillus niger Epoxide Hydrolase | General epoxides | Enhanced hydrolysis of substrates like allyl glycidyl (B131873) ether | Single Site Mutagenesis | A217V mutation increased activity six-fold, demonstrating that single mutations can yield significant improvements. mdpi.com |

Engineering Enzyme Active Site Architecture for Expanded Substrate Scope

Expanding an enzyme's substrate scope is a critical objective of protein engineering, enabling the synthesis of a wider range of chemical compounds. nih.gov This is typically achieved by modifying the architecture of the enzyme's active site, the pocket where the substrate binds and the reaction occurs. Rational design strategies often focus on replacing bulky amino acid residues with smaller ones to reduce steric hindrance, thereby allowing larger substrates to be accommodated. frontiersin.org

The successful re-engineering of the alcohol dehydrogenase FucO for activity with (S)-3-phenylpropane-1,2-diol was primarily due to an enlargement of the active site cavity. diva-portal.orgdiva-portal.org The wild-type enzyme's active site is too small to fit the bulky phenyl group of the target substrate. Mutagenesis efforts targeted residues lining this pocket, and the resulting active variants were found to have substitutions that created the necessary space for the aryl-substituted compound to bind productively. diva-portal.org

Similarly, in the case of potato epoxide hydrolase (StEH1), mutations within the active site were responsible for the altered selectivity profile. d-nb.info The evolution of this enzyme led to variants where the active site environment was reshaped, affecting how the enantiomers of the benzyloxirane substrate would bind. d-nb.infonih.gov This reshaping directly influenced which of the epoxide's carbon atoms was positioned for nucleophilic attack, altering the regioselectivity of the hydrolysis reaction. d-nb.info Such precise modifications to the active site architecture are fundamental to developing versatile biocatalysts for the synthesis of chiral molecules like this compound. nih.gov

| Enzyme Variant | Amino Acid Change | Rationale / Effect | Observed Outcome |

| FucO Variants | Mutations at various active site positions | Enlarge the active site cavity to reduce steric hindrance. | Gained activity towards the bulky (S)-3-phenylpropane-1,2-diol substrate. diva-portal.org |

| StEH1 Variants | Multiple mutations near the active site (e.g., at W106) | Reshape the active-site environment to alter substrate binding. | Shifted regioselectivity of epoxide ring opening for the (S)-enantiomer. d-nb.info |

| LkADH Variants | Replacement of active site residues with smaller amino acids (Gly, Ala) | Reduce steric hindrance around the catalytic triad. | Strategy successfully applied to improve dehydrogenase activity and selectivity. frontiersin.org |

Interaction Studies with Enzyme Variants in Biotransformation Processes

Understanding how a substrate interacts with an engineered enzyme is crucial for explaining observed improvements in catalytic performance and for guiding further rational design efforts. nih.govsmolecule.com Interaction studies, often combining structural biology (like X-ray crystallography) and computational methods (like molecular docking), provide snapshots of the substrate within the enzyme's active site. d-nb.infonih.gov

For the evolved variants of potato epoxide hydrolase (StEH1), researchers solved the crystal structures to probe the structural origins of the observed changes in selectivity for producing (2R)-3-phenylpropane-1,2-diol. d-nb.infonih.gov These structures were then used as a basis for molecular docking studies to model the binding of both (R)- and (S)-benzyloxirane enantiomers into the respective active sites. d-nb.info

The docking analyses revealed that the substrates could adopt different binding modes. d-nb.info For instance, the phenyl group of the substrate could be directed towards different hydrophobic residues within the active site. d-nb.info The calculations showed that the preferred binding modes in the different enzyme variants rationalized the experimentally observed regioselectivities. d-nb.infonih.gov The studies also highlighted the potential importance of specific residues, such as F33, as a key interaction partner, explaining its high degree of conservation during the laboratory evolution process. d-nb.infonih.govdiva-portal.org These combined experimental, structural, and computational studies provide a detailed picture of how mutations translate into altered enzyme function, demonstrating the evolution of enantioconvergence in the StEH1-catalyzed hydrolysis. nih.gov

The interaction of the phenyl group is a recurring theme. In alcohol dehydrogenases like LbADH from Lactobacillus brevis, the active site features a hydrophobic substrate-binding pocket that accommodates the phenyl group of the substrate, positioning the vicinal diol for selective oxidation. smolecule.com This interaction is critical for substrate recognition and is a key target for protein engineering efforts aimed at optimizing biocatalysts for phenyl-substituted diols. smolecule.com

| StEH1 Variant | Key Active Site Residues | Docking Study Findings | Experimental Outcome |

| Wild-Type | D105 (nucleophile), H300 | Docking suggests a binding mode that leads to a specific regioselectivity. | Modest enantiomeric excess of (R)-diol. d-nb.info |

| Evolved Variants | F33, F189, W/L106, H300 | Different variants favor distinct binding modes, sandwiching the phenyl ring between different residues. d-nb.info | Apparent binding modes rationalize the experimentally determined shifts in regioselectivity. d-nb.infonih.gov |

| R-C1B1D33E6 | F33, D105 | Docking shows binding preference that reverts to the wild-type regioselectivity. | High enantiomeric excess of (R)-diol is achieved primarily through classic kinetic resolution. d-nb.info |

Advanced Stereochemical Analysis and Characterization of R 3 Phenylpropane 1,2 Diol

Spectroscopic Methods for Absolute and Relative Configuration Determination

The unambiguous assignment of the three-dimensional arrangement of atoms in (R)-3-phenylpropane-1,2-diol relies on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's chirality and are essential for quality control in its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the stereochemical analysis of chiral molecules like this compound. By converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, it becomes possible to distinguish and quantify them using NMR. rug.nl

The determination of enantiomeric excess (ee) is crucial for assessing the purity of a sample of this compound. This is often achieved by reacting the diol with a chiral derivatizing agent (CDA) to form diastereomers, which, unlike enantiomers, have different physical properties and thus distinct NMR spectra. rug.nl

One effective class of CDAs for 1,2-diols are chiral boronic acids. acs.orgrsc.org For instance, (S)-(+)-N-acetylphenylglycineboronic acid reacts quantitatively with chiral 1,2-diols to form cyclic boronic esters. acs.orgnih.gov The resulting diastereomers exhibit significant differences in their proton NMR (¹H NMR) spectra, allowing for the accurate determination of the diastereomeric excess (de), which directly corresponds to the enantiomeric excess of the original diol. acs.org The large chemical shift nonequivalence (Δδ) observed for the signals of the diastereomeric products, often in the range of 70-220 parts per billion (ppb), enables clear resolution and quantification even on standard NMR instruments. acs.orgacs.org

Another approach involves a three-component system where the chiral diol, a formylphenylboronic acid, and a chiral amine are mixed to form diastereomeric iminoboronate esters. nih.govacs.org The imine proton resonances of these diastereomers are often well-resolved in the ¹H NMR spectrum, providing a reliable means to determine the ee. acs.org

A key advantage of using CDAs is the formation of a stable covalent bond, which typically leads to larger and more easily quantifiable signal separations compared to non-covalent methods involving chiral solvating agents. rug.nl

Table 1: Representative Chiral Derivatizing Agents for 1,2-Diols

| Chiral Derivatizing Agent | Resulting Derivative | Key NMR Signal for Analysis | Typical Chemical Shift Difference (Δδ) |

| (S)-(+)-N-Acetylphenylglycineboronic acid | Cyclic boronic ester | Diastereotopic proton signals | 70-220 ppb acs.orgacs.org |

| 2-Formylphenylboronic acid (with a chiral amine) | Iminoboronate ester | Imine proton resonances | ~0.085 ppm acs.org |

| Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) | Bis-Mosher's ester | Protons near the chiral centers | Varies researchgate.netmdpi.com |

The formation of diastereomeric esters, such as those derived from Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), is a classic method for determining the absolute configuration of chiral alcohols. mdpi.comresearchgate.net When this compound is converted into its bis-(R)- and bis-(S)-MTPA esters, the aromatic ring of the Mosher's acid reagent creates a magnetically anisotropic environment. researchgate.net

This anisotropy leads to differential shielding or deshielding of the protons in the vicinity of the newly formed chiral centers in the two diastereomers. nih.gov By analyzing the differences in chemical shifts (Δδ = δS - δR) for specific protons in the ¹H NMR spectra of the (S)- and (R)-MTPA esters, a model can be constructed to deduce the absolute configuration of the original diol. researchgate.netresearchgate.net For a 1,2-diol, the analysis can be complex due to the presence of two ester groups, but established models correlate the signs of the Δδ values for the substituents on the chiral carbons to the absolute stereochemistry. researchgate.net

For example, in the case of a secondary alcohol, a positive Δδ value for a particular proton in the (S)-MTPA ester relative to the (R)-MTPA ester suggests its location on one side of the Mosher's acid phenyl ring, while a negative Δδ suggests its location on the other side. nih.gov This principle is extended to the more complex bis-ester of a 1,2-diol. researchgate.net

An alternative and innovative approach for the ee determination of chiral diols involves the use of an achiral diboronic acid template. This method circumvents the need for an enantiomerically pure chiral derivatizing agent. When a scalemic (non-racemic) mixture of a chiral diol reacts with an achiral diboronic acid, such as 1,3-phenyldiboronic acid, it forms a mixture of a meso-diastereomer and a pair of enantiomeric diastereomers. bath.ac.uk

The key to this method is the formation of these distinct diastereomeric species, which can be differentiated by NMR spectroscopy. The relative integration of the signals corresponding to the meso and the chiral diastereomers in the NMR spectrum can be directly correlated to the enantiomeric excess of the starting diol. This technique offers a practical and efficient means of ee determination without the potential complication of kinetic resolution or the need for a highly pure chiral reagent. bath.ac.uk

Chiroptical Techniques

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exceptionally sensitive to the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules, including diols. encyclopedia.pub The technique relies on the presence of a chromophore within the molecule that absorbs UV-Vis light. encyclopedia.pub For molecules like this compound, which may have weak intrinsic chromophores, derivatization with a chromophoric moiety is often employed. mdpi.com

A widely used approach is the exciton (B1674681) chirality method (ECCD), where the two hydroxyl groups of the diol are derivatized with a chromophoric acid, such as p-dimethylaminobenzoic acid. encyclopedia.pub This creates two chromophores held in a chiral spatial arrangement by the diol backbone. The through-space interaction (exciton coupling) between the electric transition dipole moments of these chromophores results in a characteristic bisignate (two-banded) ECD spectrum, known as a Cotton effect couplet. encyclopedia.pubresearchgate.net

The sign of this couplet (positive or negative) is directly related to the helicity or sense of twist between the two chromophores. encyclopedia.pub For a 1,2-diol, this helicity is dictated by the O-C-C-O dihedral angle, which in turn is determined by the absolute configuration of the two stereocenters. encyclopedia.pub By correlating the observed sign of the ECD couplet with the predicted helicity for a given absolute configuration, the stereochemistry of the diol can be unambiguously assigned. encyclopedia.pubmdpi.com Theoretical calculations of the expected ECD spectrum for a given stereoisomer can further bolster the experimental assignment. nih.gov

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

The accurate determination of the enantiomeric composition of this compound is paramount for its application in stereoselective synthesis and pharmaceutical development. Chiral chromatographic techniques are the cornerstone for separating and quantifying the enantiomers of this compound, ensuring its stereochemical purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most powerful and widely employed methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier technique for the enantioseparation of this compound, offering excellent resolution and reproducibility. The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with different energies. This results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for the resolution of phenylpropane-1,2-diol enantiomers. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or cellulose tris(3,5-dichlorophenylcarbamate) functionalities are frequently utilized. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326), is critical for optimizing the separation. The ratio of these solvents influences the retention and resolution of the enantiomers.

Detailed research has demonstrated the successful baseline separation of the enantiomers of 3-phenylpropane-1,2-diol (B3048499). For instance, the use of a Chiralcel OD-H column with a mobile phase of hexane and isopropanol has been reported to be effective. elementlabsolutions.com Furthermore, patent literature describes the separation of 3-phenylpropane-1,2-diol enantiomers using a Lux-i-Cellulose-5 column, also with a hexane/isopropanol mobile phase, underscoring the utility of cellulose-based CSPs for this analysis.

Interactive Table: Chiral HPLC Methods for 3-phenylpropane-1,2-diol

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) |

| Chiralcel OD-H | Hexane:Isopropanol (98:2) | 1.5 | 20 | Baseline separation achieved (specific times not detailed in source) elementlabsolutions.com |

| Lux-i-Cellulose-5 | Hexane:Isopropanol (95:5) | 1.0 | Not Specified | 19.8 and 21.0 |

| Lux-i-Cellulose-5 | Heptane:Isopropanol (95:5) | 1.0 | Not Specified | 21.9 and 23.5 |

This table presents examples of chiral HPLC conditions used for the enantiomeric separation of 3-phenylpropane-1,2-diol.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) provides a high-resolution alternative for the stereochemical analysis of volatile and semi-volatile compounds like this compound. The separation in chiral GC is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. These cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups, create a chiral environment where the enantiomers of the analyte can form transient inclusion complexes of varying stability, leading to their separation.

For vicinal diols, direct analysis without derivatization is possible on certain polar-functionalized CSPs. Columns like the CP-Chirasil-DEX CB, which features a cyclodextrin (B1172386) bonded to a dimethylpolysiloxane, are designed for the analysis of underivatized polar compounds, including diols. elementlabsolutions.comchromtech.comavantorsciences.com This approach simplifies sample preparation and avoids potential side reactions associated with derivatization.

In some cases, derivatization of the hydroxyl groups to form more volatile esters or ethers can enhance the chromatographic performance and separation efficiency. However, for 1-phenylpropane-1,2-diol (B147034), direct analysis on a CP-Chirasil-DEX CB column has been shown to be effective. The temperature program of the GC oven is a critical parameter that must be optimized to achieve baseline separation of the enantiomers.

Interactive Table: Chiral GC Method for 1-phenylpropane-1,2-diol Isomers

| Chiral Stationary Phase (CSP) | Column Dimensions | Carrier Gas | Injector/Detector Temp. (°C) | Oven Temperature Program |

| CP-Chirasil-DEX CB | 25 m x 0.25 mm x 0.25 µm | Helium | 250 / 275 (FID) | 70°C (5 min), then 30°C/min to 140°C (hold 32 min) |

This table details a chiral GC method used for the analysis of 1-phenylpropane-1,2-diol stereoisomers, which is structurally analogous to the target compound.

Derivatization Reactions and Synthetic Transformations of R 3 Phenylpropane 1,2 Diol

Functional Group Interconversions of Hydroxyl Moieties

The two hydroxyl groups of (R)-3-phenylpropane-1,2-diol are chemically distinct—one primary and one secondary—which allows for selective functionalization. This differential reactivity is fundamental to its utility as a synthetic intermediate.

Selective Oxidation to Ketones, Aldehydes, and Hydroxy Ketones

The selective oxidation of the hydroxyl groups in phenylpropane-1,2-diol stereoisomers is a key transformation, providing access to valuable chiral α-hydroxy ketones. Biocatalytic methods, in particular, have proven highly effective for achieving high regio- and enantioselectivity.

Microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), can differentiate between the primary and secondary alcohols. For instance, whole cells of Candida parapsilosis ATCC 7330 have been shown to preferentially oxidize the secondary alcohol in racemic diols. drugbank.com In these biotransformations, the (R)-enantiomer of a secondary alcohol is often selectively oxidized to the corresponding keto alcohol, leaving the (S)-diol unreacted. drugbank.com

ADH from Rhodococcus ruber DSM 44541 (ADH-A) demonstrates a strong preference for oxidizing secondary alcohols. When presented with 1-phenylpropane-(1R,2S)-diol, ADH-A favors the oxidation of the benzylic secondary alcohol. drugbank.com Furthermore, different enzymes can be used to produce specific stereoisomers of the corresponding hydroxy ketone, (R)- or (S)-2-hydroxy-1-phenylpropan-1-one (HPP), which are precursors for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) through subsequent reduction steps. researchgate.net The reduction of these chiral hydroxy ketones is often performed using ADHs from sources like Lactobacillus brevis (LbADH) or Thermoanaerobacter sp. researchgate.net

| Biocatalyst | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Candida parapsilosis ATCC 7330 | Racemic 1-phenyl-1,2-propanediol | Keto alcohol + (S)-diol | Preferential oxidation of the secondary alcohol; selective for the (R)-enantiomer. | drugbank.com |

| ADH-A from Rhodococcus ruber | 1-phenylpropane-(1R,2S)-diol | (S)-1-hydroxy-1-phenylpropan-2-one | Favors oxidation of the benzylic (secondary) alcohol. | drugbank.com |

| Baker's Yeast | 1-phenyl-1,2-propanedione | (S)-(-)-2-hydroxy-1-phenyl-1-propanone | High selectivity for the (S)-enantiomer. | drugbank.com |

Esterification and Etherification Reactions for Structural Modification

The hydroxyl groups of this compound can be readily converted into esters and ethers to modify the molecule's structure, alter its reactivity, or install protecting groups.

Esterification: A common and synthetically crucial transformation is the conversion of the hydroxyl groups into sulfonate esters, such as tosylates (OTs) and mesylates (OMs). This is typically achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. acs.orgbamu.ac.in This reaction converts the poorly leaving hydroxide (B78521) ion into an excellent leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions. acs.orgbamu.ac.in Due to the lower steric hindrance, the primary hydroxyl group can often be selectively functionalized over the secondary one, allowing for regioselective synthesis. drugbank.com For example, syntheses involving related 1-phenylpropane-1,3-diols demonstrate the selective formation of a monotosylate or a primary mesylate, which then serves as an electrophilic site for substitution. drugbank.com

Etherification: The formation of ethers is another key modification, often used to protect one or both hydroxyl groups. Benzyl (B1604629) ethers are frequently employed for this purpose due to their stability across a wide range of reaction conditions and their facile removal by catalytic hydrogenation. organic-chemistry.org The synthesis is typically carried out via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) and reacted with benzyl bromide. organic-chemistry.org For substrates requiring milder conditions, alternative methods such as using benzyl trichloroacetimidate (B1259523) under acidic catalysis are available. organic-chemistry.org

Chiral Derivatization for Analytical and Synthetic Utility

The chiral nature of this compound makes it a target for derivatization methods aimed at either determining its stereochemical purity or utilizing its chirality to direct subsequent synthetic steps.

Formation of Cyclic Derivatives for Stereochemical Elucidation

The 1,2-diol motif in this compound allows for the straightforward formation of cyclic derivatives, such as acetals and ketals. The most common of these is the acetonide, formed by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. researchgate.netnih.gov

This derivatization serves two primary purposes:

Protection: The resulting cyclic ketal masks both hydroxyl groups simultaneously, protecting them from reaction under various conditions (e.g., oxidation, basic conditions). nih.govsmolecule.com This allows for chemical transformations to be performed on other parts of the molecule.

Stereochemical Analysis: The formation of a five-membered dioxolane ring locks the C1-C2 bond, restricting conformational freedom. This rigid structure simplifies ¹H NMR spectra by fixing the relative orientation of the substituents on the chiral centers. The analysis of coupling constants and through-space interactions (e.g., via NOE experiments) in the cyclic derivative can help confirm the syn or anti relative stereochemistry of the diol. For determining absolute configuration, the diol can be derivatized with chiral reagents like α-methoxy-α-phenylacetic acid (MPA), and the resulting diastereomeric esters are analyzed by NMR spectroscopy. nih.govgoogle.com

Asymmetric Derivatization for Precursor Molecules

In the context of asymmetric synthesis, this compound is best described as a chiral building block or precursor rather than a classical chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a stereoselective reaction, after which it is removed.

In contrast, the stereocenter of this compound is typically incorporated into the carbon skeleton of the final target molecule. Its derivatization is a step in a synthetic sequence where the original chirality is preserved and transferred to a more complex product. For example, the selective esterification of the primary hydroxyl group (as described in 5.1.2) creates a chiral electrophile. Subsequent reaction with a nucleophile proceeds with the stereocenter intact, leading to the formation of a new chiral molecule. This approach is fundamental to the synthesis of various pharmaceuticals. google.com

Role as a Precursor in the Synthesis of Complex Chiral Architectures

The enantiopure backbone of this compound and its derivatives makes it a highly sought-after starting material for the total synthesis of complex chiral molecules, particularly active pharmaceutical ingredients (APIs). researchgate.net

A prominent example is its use in the synthesis of selective norepinephrine (B1679862) reuptake inhibitors and selective serotonin (B10506) reuptake inhibitors (SSRIs).

(R)-Tomoxetine (Atomoxetine): The synthesis of the antidepressant (R)-Tomoxetine can be achieved from a chiral phenylpropanediol precursor. In one chemoenzymatic route, (S)-ethyl-3-hydroxy-3-phenyl propionate (B1217596) is reduced to the corresponding (S)-1-phenylpropane-1,3-diol. This diol is then converted to its primary mono-tosylate. The tosylate is displaced to form an epoxide, which is subsequently opened with methylamine (B109427) to yield an amino alcohol. This intermediate undergoes a Mitsunobu reaction with o-cresol (B1677501) to afford (R)-Tomoxetine. google.com This synthesis highlights how the core chiral phenylpropane unit is elaborated into the final drug structure.

(S)-Fluoxetine: The synthesis of the widely used antidepressant (S)-Fluoxetine also relies on a chiral three-carbon phenylpropane synthon. A common precursor is (S)-3-chloro-1-phenylpropanol, which is conceptually a derivative of the corresponding diol. This chiral halo-alcohol is subjected to sequential reactions, including reaction with sodium iodide, amination with methylamine, and finally etherification via nucleophilic aromatic substitution with 4-fluorobenzotrifluoride (B1346882) to yield (S)-Fluoxetine. google.com

These examples underscore the strategic importance of this compound and related chiral synthons in providing the stereochemical foundation for complex and medicinally important molecules.

Computational Chemistry and Theoretical Studies on R 3 Phenylpropane 1,2 Diol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of (R)-3-phenylpropane-1,2-diol at the atomic level. These calculations can be broadly categorized into Density Functional Theory (DFT), semiempirical methods, and ab initio methods.

Density Functional Theory (DFT) for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational preferences and energetics of molecules like this compound. By analyzing the potential energy surface, DFT can identify stable conformers and the transition states that connect them.

For vicinal diols, the gauche conformation is often found to be the most stable due to the formation of an intramolecular hydrogen bond between the two hydroxyl groups. In the case of this compound, the presence of the bulky phenyl group introduces additional steric and electronic factors that influence the conformational equilibrium. DFT calculations would be instrumental in quantifying these effects and determining the preferred conformations in both the gas phase and in solution.

A hypothetical DFT study on this compound would likely involve geometry optimization of various possible conformers, followed by frequency calculations to confirm that they are true minima on the potential energy surface. The relative energies of these conformers would provide information on their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Gauche 2 | ~-60° | 0.50 |

| Anti | ~180° | 1.20 |

Note: This table is illustrative and based on general principles of diol conformation. Actual values would require specific DFT calculations.

Semiempirical and Ab Initio Methods for Molecular Properties